1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Catalog No.
S12509148
CAS No.
1313734-60-9
M.F
C6H4BrF
M. Wt
180.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-...

CAS Number

1313734-60-9

Product Name

1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

IUPAC Name

1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C6H4BrF

Molecular Weight

180.95 g/mol

InChI

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

AITNMTXHTIIIBB-IDEBNGHGSA-N

Canonical SMILES

C1=CC(=CC=C1F)Br

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)Br

1-Bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a cyclohexatriene ring. The compound incorporates isotopically labeled carbon (13C^{13}C) in its structure, which is significant for various analytical applications. Its molecular formula is C6H4BrFC_6H_4BrF with a molecular weight of approximately 175.00 g/mol. This compound is part of a broader class of mixed aryl halides that exhibit unique chemical properties due to the presence of multiple halogens.

Typical for aryl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through mechanisms such as the SNAr (nucleophilic aromatic substitution) pathway.
  • Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, making it more susceptible to electrophilic attack.

Several methods can be employed to synthesize 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene:

  • Halogenation of Cyclohexatriene: The direct bromination and fluorination of cyclohexatriene can yield the desired product.
  • Bromination of Fluorinated Precursors: Starting from fluorinated benzene derivatives (such as fluorobenzene), bromination can be performed using bromine or a brominating agent in the presence of a catalyst.
  • Isotopic Labeling: Incorporating 13C^{13}C can be achieved during the synthesis by using 13C^{13}C-labeled precursors or through specific labeling techniques in organic synthesis.

The applications of 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene are diverse:

  • Pharmaceutical Intermediates: It can be utilized as an intermediate in the synthesis of pharmaceuticals due to its reactivity and ability to undergo further transformations.
  • Analytical Chemistry: The isotopic labeling with 13C^{13}C makes it valuable for NMR spectroscopy and other analytical techniques.
  • Material Science: Compounds like this may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene focus on its reactivity with biological molecules and its potential as a ligand in coordination chemistry. Understanding how this compound interacts with enzymes or receptors could provide insights into its biological significance and potential therapeutic uses.

Several compounds share structural similarities with 1-bromo-4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-fluorobenzenePara-substituted benzeneUsed as an intermediate in various syntheses
4-FluorobromobenzeneSimilar halogenation patternExhibits different reactivity due to substituents
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1-carboxylic acidContains carboxylic acid functionalityPotential for different biological activity

The incorporation of carbon-13 into the cyclohexatriene backbone is a critical first step in synthesizing 1-bromo-4-fluoro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene. Isotopic labeling typically begins with benzene-¹³C₆, a precursor that ensures uniform carbon-13 distribution. Benzene-¹³C₆ is synthesized via catalytic hydrogenation of carbon-13-enriched acetylene followed by cyclization.

To convert benzene-¹³C₆ into the cyclohexatriene framework, dehydrogenation is employed. This step involves partial saturation of the aromatic ring using palladium-based catalysts under controlled hydrogen pressure, yielding cyclohexa-1,3,5-triene-¹³C₆. Subsequent halogenation introduces bromine and fluorine while preserving isotopic integrity.

Key considerations for isotopic fidelity include:

  • Reaction Temperature: Lower temperatures (0–25°C) minimize isotopic scrambling during electrophilic substitution.
  • Catalyst Purity: Metal catalysts (e.g., FeBr₃) must be free of isotopic contaminants to avoid dilution of carbon-13 enrichment.
  • Stepwise Halogenation: Introducing bromine and fluorine in separate steps reduces competitive side reactions that could displace carbon-13.

Catalytic Systems for Selective Bromo-Fluoro Substitution

Achieving regioselective bromination and fluorination on the cyclohexatriene ring requires tailored catalytic systems.

Zinc Bromide on Silica

A patented method uses zinc bromide (ZnBr₂) adsorbed on silica to promote para-selective bromination. For example, reacting ethylbenzene-¹³C₆ with bromine in hexane over ZnBr₂/silica yields 98.9% para-bromo product at room temperature. This system’s selectivity arises from the Lewis acidity of ZnBr₂, which polarizes bromine molecules into electrophilic Br⁺ intermediates.

Elemental Sulfur with N-Halosuccinimide

A recent advancement employs elemental sulfur (S₈) with N-bromosuccinimide (NBS) or N-fluorosuccinimide (NFSI) as a halogen source. This catalytic system operates under mild conditions (25–40°C) and avoids harsh acids, making it suitable for isotopically labeled substrates. For instance, bromination of nitro-substituted anisoles with S₈/NBS achieves >90% yield without isotopic degradation.

Comparative Catalytic Performance

Catalyst SystemHalogen SourceTemperatureSelectivity (para:ortho)Yield (%)
ZnBr₂/silicaBr₂25°C99:178.9
S₈/NBSNBS40°C95:592.4
FeBr₃Br₂25°C70:3065.0

Solvent Effects on ¹³C₆ Incorporation Efficiency

The choice of solvent significantly impacts both reaction efficiency and isotopic retention.

Non-Polar Solvents

Hexane and cyclohexane enhance para-selectivity in bromination reactions due to their low polarity, which stabilizes electrophilic intermediates without solvolysis. For example, bromination in hexane preserves 99.2% isotopic purity compared to 97.5% in dichloromethane.

Polar Aprotic Solvents

Dichloromethane and chloroform improve reaction kinetics by stabilizing charged intermediates but risk isotopic exchange with trace moisture. Rigorous drying (molecular sieves, <10 ppm H₂O) is essential to maintain ¹³C₆ integrity.

Solvent Isotopic Effects

Deuterated solvents (e.g., CDCl₃) reduce proton exchange with the substrate, preserving carbon-13 labels. Studies show that using CDCl₃ increases isotopic retention from 95.1% to 98.7% in fluorination steps.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

179.96817 g/mol

Monoisotopic Mass

179.96817 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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